molecular formula C12H17NO B1274780 2-(2-Allylphenoxy)-N-methylethanamine CAS No. 57162-94-4

2-(2-Allylphenoxy)-N-methylethanamine

Cat. No.: B1274780
CAS No.: 57162-94-4
M. Wt: 191.27 g/mol
InChI Key: BHPZRGLXNOJIKL-UHFFFAOYSA-N
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Description

2-(2-Allylphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of an allyl group attached to the phenoxy ring and a methylethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Allylphenoxy)-N-methylethanamine typically involves the reaction of 2-allylphenol with N-methylethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 2-Allylphenol: This can be achieved by the allylation of phenol using allyl bromide in the presence of a base such as potassium carbonate.

    Reaction with N-Methylethanolamine: The 2-allylphenol is then reacted with N-methylethanolamine in the presence of a suitable catalyst, such as a Lewis acid, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Allylphenoxy)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted phenoxyalkylamines.

Scientific Research Applications

2-(2-Allylphenoxy)-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Allylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Allylphenol: A precursor in the synthesis of 2-(2-Allylphenoxy)-N-methylethanamine.

    Alprenolol: A beta-blocker with a similar phenoxyalkylamine structure.

    2-(2-Allylphenoxy)trimethylsilane: Another compound with a similar phenoxy group.

Uniqueness

This compound is unique due to its specific combination of an allyl group and a methylethanamine chain, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-2-(2-prop-2-enylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-6-11-7-4-5-8-12(11)14-10-9-13-2/h3-5,7-8,13H,1,6,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPZRGLXNOJIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391187
Record name 2-(2-ALLYLPHENOXY)-N-METHYLETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57162-94-4
Record name 2-(2-ALLYLPHENOXY)-N-METHYLETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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